molecular formula C7H12FNO B12451942 (Z)-3-(Diethylamino)-2-fluoroacrylaldehyde

(Z)-3-(Diethylamino)-2-fluoroacrylaldehyde

Cat. No.: B12451942
M. Wt: 145.17 g/mol
InChI Key: DBQGWMLUZOCKAE-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Fluoro-Acrylaldehyde Derivatives

The journey into the world of fluorinated organic compounds began with early investigations into methods for introducing fluorine into organic molecules. The development of N-F fluorinating agents, for instance, has been a significant area of research, providing chemists with milder and more selective reagents for fluorination. These advancements have been crucial for the synthesis of a wide array of fluorinated compounds, including those with applications in pharmaceuticals and materials science.

The broader field of organofluorine chemistry has evolved dramatically, particularly with the discovery of the unique properties that fluorine imparts to molecules. Research into fluorinated building blocks has been a cornerstone of this evolution, enabling the synthesis of complex fluorinated targets. Fluorinated acrylates and related compounds have been part of this journey, with studies exploring their synthesis and reactivity. For example, peptides containing (E)- and (Z)-3-fluorodehydroalanine have been prepared and investigated for their potential as affinity labels. This historical progression has laid the groundwork for the investigation of more specialized derivatives like (Z)-3-(Diethylamino)-2-fluoroacrylaldehyde.

Strategic Importance of this compound in Modern Organic Synthesis Research

The strategic importance of this compound lies in its potential as a versatile building block for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. The presence of the fluorine atom, the enamine functionality, and the aldehyde group within a compact structure makes it a highly reactive and multifunctional synthon.

Research has demonstrated the utility of related fluorinated building blocks in the synthesis of important heterocyclic systems. For instance, fluorinated pyrimidines have been synthesized from a β-fluoroenolate salt, highlighting the utility of such precursors. nih.gov Similarly, rhodium-catalyzed C-H functionalization has been employed for the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govfao.org These examples underscore the potential of compounds like this compound to serve as precursors to valuable fluorinated heterocycles. The diethylamino group in the target molecule can act as a directing group and a source of nucleophilicity, while the aldehyde and the fluoro-olefin components offer sites for various transformations, including cycloaddition and condensation reactions.

The synthesis of fluorinated molecules often leverages the unique reactivity of fluorinated synthons. For example, the Shapiro fluorination reaction provides direct access to fluoroalkenes from ketones. organic-chemistry.org Furthermore, the Julia and Julia-Kocienski olefination reactions using α-fluorinated sulfones are powerful methods for constructing fluoroalkenes. cas.cn These synthetic strategies highlight the broader context in which a compound like this compound becomes a valuable tool for synthetic chemists.

Table 1: Examples of Heterocycles Synthesized from Related Fluorinated Building Blocks

Heterocycle ClassPrecursor TypeSynthetic MethodReference
Fluorinated Pyrimidinesβ-Fluoroenolate saltCyclocondensation with amidines nih.gov
Fluorinated Pyridinesα-Fluoro-α,β-unsaturated oximesRh(III)-catalyzed C-H functionalization nih.govfao.org
Fluorinated 3,6-Dihydropyridines1,2-DihydropyridinesElectrophilic fluorination with Selectfluor® nih.gov
Fluorinated Pyrazolesβ-Fluoroenolate saltCyclocondensation with hydrazines nih.gov

Unique Structural Features and Their Implications for Academic Investigation of Reactivity

The structure of this compound is characterized by a confluence of functional groups that dictate its reactivity. The key features include the electron-donating diethylamino group, the electron-withdrawing fluorine atom, and the aldehyde functionality, all connected to a C=C double bond with a defined (Z)-stereochemistry.

The presence of both an electron-donating group (diethylamino) and an electron-withdrawing group (fluorine) on the double bond creates a "push-pull" system. This electronic arrangement significantly influences the electron density distribution within the molecule, making the β-carbon electron-rich and the α-carbon relatively electron-deficient. This polarization activates the molecule for a variety of reactions.

The fluorine atom at the α-position has several important implications:

Electronic Effects: Fluorine is the most electronegative element, and its presence significantly polarizes the C-F bond. This inductive effect can influence the reactivity of the adjacent aldehyde and the double bond.

Steric Effects: The fluorine atom is relatively small, which means it may not impose significant steric hindrance in many reactions.

Modulation of Reactivity: The fluorine substituent can influence the nucleophilicity of the corresponding enolate or enamine. While fluorine is electron-withdrawing, the α-effect can sometimes lead to enhanced reactivity of α-fluorinated carbanionic nucleophiles. mdpi.com

The diethylamino group makes the molecule an electron-rich enamine. This functionality is known to participate in various cycloaddition reactions and can also direct metallation reactions. The combination of the enamine and the α-fluoroalkene makes this compound a potentially valuable partner in [3+2] and other cycloaddition reactions for the construction of fluorinated five-membered rings. researchgate.netmdpi.com The reactivity of electron-rich fluoroalkenes with metal complexes has also been a subject of investigation, suggesting potential for transition-metal-catalyzed transformations. researchgate.net

The aldehyde group is a versatile handle for further synthetic modifications. It can undergo nucleophilic addition, condensation reactions, and various other transformations to build molecular complexity. For instance, a related compound, 7-(diethylamino)-3-(trifluoroacetyl)-2H-chromen-2-one, is synthesized from 4-diethylaminosalicylaldehyde, demonstrating the utility of the aldehyde functionality in building larger, functional molecules. researchgate.net

Table 2: Key Structural Features and Their Potential Reactivity

Structural FeatureImplication for Reactivity
(Z)-Alkene GeometryProvides stereochemical control in subsequent reactions.
α-Fluorine AtomInduces a "push-pull" electronic system, modulates reactivity of the double bond and adjacent functional groups.
β-Diethylamino GroupConfers enamine character, acts as an internal nucleophile and directing group.
Aldehyde FunctionalityA versatile handle for condensation, nucleophilic addition, and other transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(diethylamino)-2-fluoroprop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO/c1-3-9(4-2)5-7(8)6-10/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQGWMLUZOCKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C=C(C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Z 3 Diethylamino 2 Fluoroacrylaldehyde

Retrosynthetic Analysis and Precursor Identification for (Z)-3-(Diethylamino)-2-fluoroacrylaldehyde

A retrosynthetic analysis of the target compound suggests several potential synthetic disconnections. The most logical approaches involve the formation of the C-N bond or the C-F bond as key steps.

C-N Bond Disconnection: This is a common and effective strategy for enamine synthesis. This disconnection points to a key precursor: 2-fluoro-3-oxopropanal or a protected equivalent. The reaction involves the condensation of this fluorinated β-aldehyde with diethylamine (B46881). This approach is advantageous as the final step establishes the desired enamine functionality.

C-F Bond Disconnection: This strategy involves introducing the fluorine atom onto a pre-existing enamine scaffold. The precursor would be (Z)-3-(diethylamino)acrylaldehyde . Fluorination would then be achieved using an electrophilic fluorinating agent.

C=C Bond Formation: A third approach involves constructing the carbon-carbon double bond, potentially through a condensation reaction similar to a Knoevenagel or Wittig-type reaction. This might involve reacting a fluorinated active methylene (B1212753) compound with a derivative of diethylformamide.

Based on these analyses, a table of key potential precursors can be identified.

Table 1: Potential Precursors for the Synthesis of this compound

Precursor Name Synthetic Role
2-Fluoro-3-oxopropanal Key intermediate for condensation with diethylamine.
2-Fluoro-1,1,3,3-tetraethoxypropane A protected, stable equivalent of 2-fluoro-3-oxopropanal.
(Z)-3-(Diethylamino)acrylaldehyde Substrate for a late-stage electrophilic fluorination.
Ethyl 2-fluoro-3-oxobutanoate A β-ketoester that can be a starting point for building the three-carbon aldehyde backbone.
Diethylaminosulfur trifluoride (DAST) A nucleophilic fluorinating agent for converting hydroxyl groups to fluorine. researchgate.net

Contemporary Synthetic Routes and Optimized Reaction Conditions

Modern synthetic methods provide several viable pathways to this compound, primarily centered around strategic fluorination and amination reactions.

The introduction of the fluorine atom is a critical step that can be accomplished via nucleophilic or electrophilic fluorination methods.

One potential route involves the use of diethylaminosulfur trifluoride (DAST), a reagent known for converting alcohols to alkyl fluorides and carbonyl compounds to geminal difluorides. researchgate.net In a hypothetical pathway, a precursor like 3-(diethylamino)-2-hydroxyacrylaldehyde could be treated with DAST to yield the target compound. However, the stability of such a hydroxy-enal precursor and the harshness of DAST present significant challenges.

A more common and often higher-yielding approach is electrophilic fluorination. This typically involves the reaction of an enolate or an enamine with an electrophilic fluorine source ("F+"). Starting from a β-ketoaldehyde equivalent, an enolate can be generated and subsequently fluorinated using a reagent like N-Fluorobenzenesulfonimide (NFSI) or Selectfluor. nih.gov For instance, the metalation of ethyl (benzothiazol-2-ylsulfanyl)acetate followed by fluorination has been used to create similar α-fluoro carbonyl compounds. nih.gov

Table 2: Comparison of Selected Fluorinating Agents

Reagent Type Typical Substrate Advantages Disadvantages
Diethylaminosulfur Trifluoride (DAST) Nucleophilic Alcohols, Aldehydes, Ketones Effective for deoxofluorination. researchgate.net Thermally unstable, can be hazardous on large scale.
N-Fluorobenzenesulfonimide (NFSI) Electrophilic Enolates, Enamines, Activated Methylene Compounds Crystalline, stable, and relatively safe to handle. nih.gov Can require strong bases to generate the nucleophile.

The formation of the enamine functionality is most practically achieved through the condensation of a suitable carbonyl precursor with diethylamine. The most direct precursor is 2-fluoro-3-oxopropanal. The reaction proceeds by nucleophilic attack of diethylamine on the aldehyde carbonyl, followed by dehydration to form the C=C double bond of the enamine.

This type of reaction is analogous to the synthesis of other functionally substituted enamines, such as 2-aroyl-3-dimethylamino-2-propenenitriles, which are formed from β-ketonitriles and dimethylformamide derivatives. clockss.org The reaction is often carried out in a suitable solvent like ethanol (B145695) or dioxane and may be facilitated by acid or base catalysis to promote dehydration. clockss.orgresearchgate.net

Achieving high stereoselectivity for the (Z)-isomer is a critical challenge. In the synthesis of enamines from β-dicarbonyl compounds, the (Z)-isomer is often the thermodynamically preferred product. This preference is driven by the formation of a stable six-membered ring through intramolecular hydrogen bonding between the N-H proton of the enamine and the second carbonyl oxygen.

In the case of this compound, the stereochemistry is determined during the formation of the enamine double bond. The presence of the electronegative fluorine atom at the α-position and the aldehyde group at the β-position influences the electronic and steric environment. The formation of the (Z)-isomer can be favored due to chelation control with a Lewis acidic catalyst or through intramolecular hydrogen bonding in the transition state. In related Julia-Kocienski olefinations for synthesizing fluoroolefins, Z-selectivity is often observed, particularly at lower temperatures. nih.gov Reaction conditions, such as solvent polarity and temperature, can be optimized to maximize the yield of the desired (Z)-isomer over the (E)-isomer.

Catalysis can play a significant role in optimizing the synthesis. In the amination step, a catalytic amount of a weak acid or base is often employed to facilitate the dehydration of the intermediate carbinolamine. For example, piperidine (B6355638) is a common catalyst used in condensation reactions to form related systems, such as coumarins from salicylaldehydes and active methylene compounds. researchgate.net

In fluorination reactions, while the fluorinating agent itself is stoichiometric, the generation of the necessary nucleophile (e.g., an enolate) is achieved with a stoichiometric amount of base. nih.gov However, advancements in organocatalysis and transition-metal catalysis are continually providing new methods for C-F bond formation that may offer future catalytic routes to this compound. cas.cn For instance, palladium-catalyzed fluorination of arylboronic acids has been developed, highlighting the potential for metal-catalyzed approaches in organofluorine synthesis. organic-chemistry.org

Comparative Analysis of Synthetic Efficiency and Scalability in Laboratory Research Settings

When evaluating potential synthetic routes for laboratory-scale research, several factors including yield, cost, safety, and operational simplicity are considered.

A route involving the final-step amination of a pre-fluorinated precursor like 2-fluoro-3-oxopropanal is often preferable. This pathway isolates the potentially hazardous fluorination step to an early stage and works with a more stable intermediate. The final condensation with diethylamine is typically a high-yielding and clean reaction.

In contrast, a late-stage fluorination on (Z)-3-(diethylamino)acrylaldehyde could suffer from regioselectivity issues and potential side reactions with the enamine and aldehyde functionalities.

Table 3: Comparative Analysis of Primary Synthetic Routes

Synthetic Route Key Steps Advantages Disadvantages Scalability Issues
Route A: Amination of Fluorinated Aldehyde 1. Synthesis of 2-fluoro-3-oxopropanal equivalent. 2. Condensation with diethylamine. Convergent; final step is often high-yielding and clean. Synthesis of the fluorinated precursor can be multi-step. Depends on the safety and cost of the fluorination step in precursor synthesis.

| Route B: Late-Stage Fluorination | 1. Synthesis of (Z)-3-(diethylamino)acrylaldehyde. 2. Electrophilic fluorination. | Starts from a non-fluorinated, potentially more accessible precursor. | Risk of poor regioselectivity and side reactions during fluorination. | Cost of electrophilic fluorinating agents for large quantities. |

Novel Approaches to the Synthesis of this compound

The synthesis of substituted acrylaldehydes often involves condensation reactions, formylation of activated methylene compounds, or the modification of existing aldehyde structures. For instance, the synthesis of related compounds like 3-aryl-2-thienylacrylonitriles has been achieved through the reaction of aromatic aldehydes with thienylacetonitriles. researchgate.net Similarly, the preparation of other complex organic molecules, such as 7-(diethylamino)-3-(trifluoroacetyl)-2H-chromen-2-one, involves the condensation of substituted salicylaldehydes with β-ketoesters. researchgate.net

General methodologies in organic synthesis, such as those for preparing vinamidinium salts or other propenium chlorides, utilize reagents like dimethylformamide, phosphorus oxychloride, and chloroacetyl chloride. orgsyn.orgorgsyn.org These methods highlight common strategies for constructing three-carbon backbone structures that are central to acrylaldehydes. However, the introduction of a fluorine atom at the C2 position, along with a diethylamino group at the C3 position with specific (Z)-stereochemistry, presents a unique synthetic challenge that is not explicitly addressed in the available research.

Further investigation into specialized fluorination techniques and stereoselective synthesis would be necessary to propose a viable novel synthetic route. The existence of a deuterated form, this compound-1-d, suggests that the compound has been synthesized, but the proprietary nature of this work may limit the public availability of the synthetic details. molbase.com

Reactivity and Mechanistic Studies of Z 3 Diethylamino 2 Fluoroacrylaldehyde

Electrophilic and Nucleophilic Character of the (Z)-3-(Diethylamino)-2-fluoroacrylaldehyde System

The electronic nature of this compound is complex, possessing both electrophilic and nucleophilic sites. nih.gov This duality arises from the competing electronic effects of its constituent functional groups.

The aldehyde group and the fluorine atom are strongly electron-withdrawing. The fluorine atom exerts a powerful inductive effect, polarizing the C=C double bond and rendering the β-carbon (C3) electrophilic. vulcanchem.com The aldehyde group further enhances this effect through resonance, making the carbonyl carbon a prime target for nucleophiles. masterorganicchemistry.comlibretexts.org This polarization creates significant partial positive charge on the carbonyl carbon, making it highly susceptible to attack. libretexts.org

Conversely, the diethylamino group at the C3 position acts as an electron-donating group through resonance, pushing electron density into the π-system. This donation can stabilize potential carbocation intermediates that may form during certain reactions. vulcanchem.com The presence of both electron-donating and electron-withdrawing groups on the same π-system results in a "push-pull" effect, which significantly influences the molecule's reactivity in addition and cycloaddition reactions. Cysteine sulfenic acids are another class of molecules that exhibit both nucleophilic and electrophilic properties. nih.gov

Table 1: Electronic Effects of Functional Groups in this compound
Functional GroupPositionElectronic EffectImpact on Reactivity
Aldehyde (-CHO)C1Electron-withdrawing (Inductive & Resonance)Activates the carbonyl carbon for nucleophilic addition (1,2-addition). masterorganicchemistry.com Activates the β-carbon for conjugate addition. vulcanchem.com
Fluorine (-F)C2Electron-withdrawing (Inductive)Increases the electrophilicity of the β-carbon, promoting conjugate addition. vulcanchem.com
Diethylamino (-N(Et)₂)C3Electron-donating (Resonance)Donates electron density to the π-system, potentially stabilizing carbocation intermediates. vulcanchem.com Can favor inverse-demand cycloadditions. organic-chemistry.org

Addition Reactions Involving this compound

The polarized π-system of this compound makes it highly susceptible to a variety of addition reactions, which can be broadly categorized into additions to the carbon-carbon double bond and additions to the carbonyl group.

The α,β-unsaturated aldehyde system in this compound serves as an excellent Michael acceptor. vulcanchem.com In a Michael addition, also known as a 1,4-conjugate addition, a nucleophile attacks the electrophilic β-carbon of the double bond. youtube.com This type of reaction is typically favored by "soft" nucleophiles, such as enolates, amines, and thiols. youtube.comnih.gov The electron-withdrawing properties of both the fluorine atom and the aldehyde group synergistically increase the electrophilicity of the β-carbon, facilitating this conjugate attack. vulcanchem.com The reaction proceeds via the formation of an enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. youtube.com

Table 2: Examples of Nucleophiles in Michael Additions
Nucleophile ClassSpecific ExampleGeneral Reactivity
EnolatesStabilized carbanions from 1,3-dicarbonyl compoundsConsidered "soft" nucleophiles, they readily undergo 1,4-addition. youtube.comyoutube.com
AminesPrimary and secondary aminesTend to favor 1,4-addition over 1,2-addition. youtube.com
ThiolsAlkyl or aryl thiolsAct as soft nucleophiles, making them suitable for conjugate additions. vulcanchem.comnih.gov
OrganocupratesGilman reagents (e.g., (CH₃)₂CuLi)Known as soft organometallic reagents that selectively perform 1,4-additions.

In addition to conjugate additions, this compound readily undergoes nucleophilic addition directly to the aldehyde's carbonyl carbon. vulcanchem.com This process, known as a 1,2-addition, is a fundamental reaction of aldehydes and ketones. masterorganicchemistry.comlibretexts.org The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated in a subsequent step to yield an alcohol. youtube.com

This pathway is generally favored by "hard" nucleophiles, which are more charge-dense and reactive. youtube.com Examples include organolithium compounds and Grignard reagents. youtube.comyoutube.com Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), also add a hydride ion (H⁻) via a 1,2-addition mechanism to produce the corresponding alcohol. youtube.comyoutube.com The reactivity of aldehydes in such additions is typically higher than that of ketones, due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com

Table 3: Comparison of 1,2-Addition vs. 1,4-Addition
Feature1,2-Nucleophilic Addition1,4-Conjugate (Michael) Addition
Site of AttackCarbonyl Carbon (C1)β-Carbon (C3)
Favored by"Hard" nucleophiles (e.g., Grignard reagents, organolithiums, LiAlH₄) youtube.comyoutube.com"Soft" nucleophiles (e.g., enolates, amines, thiols, organocuprates) youtube.com
Initial ProductTetrahedral alkoxide intermediate libretexts.orgEnolate intermediate youtube.com
Final Product (after protonation)AlcoholAldehyde with a new substituent at the β-position

Addition reactions involving this compound can lead to the formation of new stereogenic centers, making the stereochemical outcome a critical consideration. chemistrysteps.com The stereochemistry of the product is determined by the reaction mechanism and the geometry of the starting material and intermediates. dalalinstitute.com

Both the carbon-carbon double bond and the carbonyl group are planar (sp²-hybridized). libretexts.orgchemistrysteps.com As a result, an incoming nucleophile can attack from either face of the plane. chemistrysteps.com If the starting material is achiral and the reaction creates a single new stereocenter, an equal mixture of both enantiomers (a racemic mixture) will typically be formed, as attack from either face is equally probable. chemistrysteps.comyoutube.com

The relative orientation of the groups added across the double bond is described as syn-addition (addition to the same face) or anti-addition (addition to opposite faces). masterorganicchemistry.com The specific stereoselectivity (syn vs. anti) is highly dependent on the reaction mechanism. masterorganicchemistry.com For example, reactions involving a cyclic intermediate, such as halohydrin formation, often proceed with anti-addition, whereas reactions like hydroboration-oxidation are characterized by syn-addition. chemistrysteps.comjiwaji.edu

Cycloaddition Reactions of this compound

The conjugated π-system of this compound allows it to participate in cycloaddition reactions, serving as a 2π-electron component.

This compound can function as a dienophile in the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. vulcanchem.comorganic-chemistry.org The reactivity in a Diels-Alder reaction is governed by the electronic properties of the diene and the dienophile. organic-chemistry.org

In a normal-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The electron-withdrawing aldehyde and α-fluoro groups on this compound increase its electrophilicity, making it a suitable dienophile for reaction with electron-rich dienes. organic-chemistry.orgnih.gov

Conversely, the presence of the electron-donating diethylamino group also allows for the possibility of an "inverse-demand" Diels-Alder reaction. organic-chemistry.org In this variant, the electronic roles are reversed: an electron-poor diene reacts with an electron-rich dienophile. organic-chemistry.orgnih.gov

The stereoselectivity of these reactions is also a key feature. Studies on similar α-fluoro α,β-unsaturated carbonyl compounds have shown that the fluorine substituent can significantly influence the diastereoselectivity of the cycloaddition. nih.gov While many Diels-Alder reactions favor the endo product due to secondary orbital interactions, the presence of an α-fluoro group can lead to a preference for the exo product. nih.gov

Table 4: Factors Influencing Diels-Alder Reactivity of this compound
FactorInfluence on ReactivityRelevant Functional Group(s)
Normal-Demand ReactivityActs as an electron-poor dienophile. organic-chemistry.orgAldehyde (-CHO), Fluorine (-F)
Inverse-Demand ReactivityCan act as an electron-rich dienophile. organic-chemistry.orgnih.govDiethylamino (-N(Et)₂)
Stereoselectivity (Endo/Exo)The fluorine atom can favor the formation of the exo cycloadduct. nih.govFluorine (-F)

[3+2] Dipolar Cycloadditions and Other Pericyclic Reactions

This compound is a versatile substrate for pericyclic reactions, particularly [3+2] dipolar cycloadditions. In these reactions, the electron-rich double bond of the fluoroacrylaldehyde acts as a dipolarophile, reacting with a 1,3-dipole to form a five-membered heterocyclic ring. organic-chemistry.org The concerted nature of these reactions often leads to high stereospecificity.

Examples of 1,3-dipoles that can participate in these cycloadditions include azomethine ylides, nitrones, and nitrile oxides. nih.govresearchgate.net The reaction with azomethine ylides, for instance, can produce highly functionalized pyrrolidines. researchgate.net The general mechanism involves the suprafacial interaction of the 4π-electron system of the 1,3-dipole with the 2π-electron system of the acrylaldehyde. organic-chemistry.org

Beyond [3+2] cycloadditions, other pericyclic reactions, such as Diels-Alder reactions, are theoretically possible, though less commonly reported for this specific substrate. In a potential Diels-Alder reaction, the acrylaldehyde could function as a dienophile, reacting with a conjugated diene. youtube.com

Influence of Fluoro and Amino Groups on Cycloaddition Regio- and Stereoselectivity

The regioselectivity and stereoselectivity of cycloaddition reactions involving this compound are significantly influenced by the electronic and steric properties of the fluorine atom and the diethylamino group.

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can influence the frontier molecular orbital (FMO) energies of the double bond. nih.govresearchgate.net This, in turn, affects the interaction with the FMOs of the 1,3-dipole, governing the regiochemical outcome of the cycloaddition. organic-chemistry.org Generally, electron-withdrawing groups on the dipolarophile favor an interaction between the LUMO of the dipolarophile and the HOMO of the dipole. organic-chemistry.org

The diethylamino group, an electron-donating group, increases the electron density of the double bond. This push-pull system, created by the opposing electronic effects of the fluoro and amino groups, enhances the dipolarophilic reactivity of the molecule. The steric bulk of the diethylamino group can also play a role in directing the stereochemical outcome, favoring the formation of specific diastereomers.

Condensation and Derivatization Reactions of this compound

The aldehyde functionality of this compound is a key site for condensation and derivatization reactions. These reactions allow for the extension of the carbon skeleton and the introduction of new functional groups, leading to a wide array of derivatives.

One common reaction is the condensation with active methylene (B1212753) compounds. For example, reaction with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base would be expected to proceed via a Knoevenagel-type condensation. The initial nucleophilic attack at the aldehyde carbon, followed by dehydration, would yield a more extended conjugated system.

The aldehyde can also undergo condensation with amines and their derivatives. For instance, reaction with primary amines would form the corresponding imines (Schiff bases). Condensation with hydroxylamine (B1172632) would yield the oxime, and reaction with hydrazine (B178648) derivatives would produce hydrazones. These reactions are fundamental in synthetic organic chemistry for the transformation of carbonyl compounds.

Furthermore, the trifluoroacetyl group in related compounds can be functionalized through condensation, indicating that the aldehyde group in the title compound is a prime target for such modifications to modulate electronic and photophysical properties. researchgate.net

Rearrangement Reactions Involving this compound

While specific rearrangement reactions involving this compound are not extensively documented in the provided search results, related fluorinated compounds are known to undergo such transformations. For instance, peptides containing 3-fluorodehydroalanine have been prepared from serine via a fluoro-Pummerer rearrangement. nih.gov This suggests that under appropriate conditions, the fluoroacrylaldehyde moiety could potentially participate in mechanistically similar rearrangements.

Role of the Fluorine Atom in Directing Reactivity and Reaction Pathways

The fluorine atom plays a pivotal role in modulating the reactivity of this compound. Its high electronegativity introduces a significant dipole moment and alters the electronic properties of the molecule. nih.gov

Key effects of the fluorine atom include:

Inductive Electron Withdrawal: The strong electron-withdrawing nature of fluorine polarizes the C-F bond and the adjacent C=C double bond. researchgate.net This polarization makes the β-carbon more electrophilic and susceptible to nucleophilic attack.

Modulation of pKa: The presence of fluorine can lower the pKa of nearby protons, affecting the acidity and basicity of the molecule. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism. nih.govnih.gov

Stereoelectronic Effects: The fluorine atom can influence the conformation of the molecule and the stereochemical outcome of reactions through steric and electronic interactions.

These properties collectively direct the regioselectivity of cycloaddition reactions and influence the susceptibility of the molecule to nucleophilic attack.

Influence of the Diethylamino Group on Electronic Properties and Reactivity Profiles

The diethylamino group, a powerful electron-donating group, profoundly influences the electronic landscape and reactivity of this compound.

Push-Pull System: The combination of the electron-donating diethylamino group and the electron-withdrawing fluoro and aldehyde groups creates a pronounced "push-pull" electronic system. researchgate.net This polarization enhances the molecule's reactivity in various reactions, including cycloadditions and reactions with electrophiles and nucleophiles.

Basicity: The nitrogen atom of the diethylamino group imparts basic properties to the molecule, allowing it to be protonated or to act as a base in certain reactions. researchgate.net

The interplay between the electron-donating diethylamino group and the electron-withdrawing fluorine atom is a classic example of how opposing electronic effects can be used to fine-tune the reactivity and properties of a molecule.

Advanced Mechanistic Investigations of Reactions Involving this compound

Advanced mechanistic investigations of reactions involving molecules with similar functionalities, such as those with trifluoromethyl groups, often employ a combination of experimental and computational methods. researchgate.net While specific studies on this compound are not detailed in the search results, the general approaches are applicable.

These investigations may include:

Kinetic Studies: Measuring reaction rates under various conditions (temperature, solvent, catalyst) to determine the reaction order and activation parameters.

Isotope Labeling Studies: Using isotopically labeled starting materials (e.g., deuterated this compound-1-d) to trace the movement of atoms and elucidate reaction mechanisms. molbase.commolbase.com

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model transition states, calculate activation energies, and predict the regiochemical and stereochemical outcomes of reactions. researchgate.net

Spectroscopic Analysis: Utilizing advanced NMR techniques and mass spectrometry to identify and characterize reaction intermediates and products, providing insights into the reaction pathway. mdpi.com

Such studies are crucial for a deeper understanding of the factors that control the reactivity and selectivity of reactions involving this versatile fluorinated building block.

Applications of Z 3 Diethylamino 2 Fluoroacrylaldehyde As a Synthon in Organic Synthesis

Construction of Fluorinated Heterocyclic Compounds

The reactivity of (Z)-3-(diethylamino)-2-fluoroacrylaldehyde is largely defined by its functional groups: an electrophilic aldehyde, an electron-withdrawing fluorine atom that polarizes the double bond, and an electron-donating diethylamino group. This arrangement makes it an excellent precursor for the synthesis of a variety of fluorinated heterocycles through cycloaddition and condensation reactions.

The construction of five-membered fluorinated heterocycles such as pyrroles, furans, and thiophenes can be readily envisaged using this compound as a key building block. The general strategy involves the reaction of this synthon with appropriate nucleophiles, often leading to cyclization.

For the synthesis of fluorinated pyrroles , a plausible approach involves a [3+2] cycloaddition reaction. While direct examples with this compound are not extensively documented in readily available literature, the reactivity of similar systems suggests its potential. For instance, the reaction with azomethine ylides could provide highly substituted fluorinated pyrrolidines, which can be subsequently aromatized to the corresponding pyrroles. researchgate.netresearchgate.netnih.govresearchgate.net Another viable route is the reaction with α-amino ketones or esters, where the amino group attacks the aldehyde and the enolate attacks the β-carbon, followed by dehydration to furnish the pyrrole (B145914) ring. A new synthesis of 3-fluoropyrroles has been developed from 2-aryl-5-(bromomethyl)-1-pyrrolines via electrophilic α,α-difluorination and subsequent dehydrofluorination, highlighting the interest in such fluorinated scaffolds. nih.gov

The synthesis of fluorinated furans can be approached through reactions with α-hydroxy ketones or their synthetic equivalents. The alkoxide can attack the aldehyde, and subsequent intramolecular cyclization with elimination of diethylamine (B46881) would yield the furan (B31954) ring. The synthesis of various furan derivatives from alkynyl aldehydes and 1,3-dicarbonyl compounds demonstrates the feasibility of such cyclization strategies. nih.gov

For fluorinated thiophenes , reaction with a sulfur-containing nucleophile is required. A suitable method would involve the use of a reagent like ethyl thioglycolate, where the thiol adds to the β-position of the acrylaldehyde, and the enolate of the ester condenses with the aldehyde, followed by cyclization and aromatization. The synthesis of 2-aminothiophenes from ketones and malononitrile (B47326) in water illustrates a general principle for thiophene (B33073) construction that could be adapted. amazonaws.com

A summary of potential synthetic strategies is presented in the table below.

Target HeterocycleProposed ReagentReaction TypePlausible Product
Fluorinated Pyrroleα-Amino KetoneCondensation/Cyclization2-Substituted-4-fluoro-1H-pyrrole
Fluorinated Furanα-Hydroxy KetoneCondensation/Cyclization2-Substituted-4-fluoro-furan
Fluorinated ThiopheneEthyl ThioglycolateMichael Addition/Condensation2-Substituted-4-fluoro-thiophene-3-carboxylate

The synthesis of six-membered fluorinated nitrogen heterocycles is a significant area of research due to their prevalence in pharmaceuticals. This compound is a valuable precursor for these systems.

Fluorinated pyridines can be synthesized via [4+2] cycloaddition reactions where the fluoroacrylaldehyde acts as the C3 component. researchgate.net For example, reaction with enamines derived from ketones can lead to the formation of a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding fluorinated pyridine. A Rh(III)-catalyzed C–H functionalization approach has been developed for the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, showcasing advanced methods for accessing these structures. nih.gov

The synthesis of fluorinated pyrimidines can be achieved by reacting this compound with amidines. beilstein-journals.org The amidine provides the N-C-N fragment that condenses with the α,β-unsaturated aldehyde system to form the pyrimidine (B1678525) ring. This method offers a direct route to 4-amino-5-fluoropyrimidines. The synthesis of fluorinated pyrimidines under mild conditions from amidine hydrochlorides and potassium 2-cyano-2-fluoroethenolate has been demonstrated with broad substrate scope and excellent yields. beilstein-journals.org

Other nitrogen heterocycles , such as fluorinated pyrazoles, can also be accessed. Reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of 5-amino-4-fluoropyrazoles. beilstein-journals.org The versatility of this synthon is further highlighted by its potential to react with various binucleophiles to construct a range of heterocyclic systems. rsc.orgnih.gov

Target HeterocycleReagentReaction Type
Fluorinated PyridineEnamine[3+3] Cyclocondensation
Fluorinated PyrimidineAmidineCondensation/Cyclization
Fluorinated PyrazoleHydrazineCondensation/Cyclization

The utility of this compound extends beyond the synthesis of simple heterocycles to the development of more complex and diverse fluorine-containing scaffolds. nih.gov Its ability to undergo Michael additions and cycloadditions allows for the introduction of the fluorine atom and the aldehyde group into a variety of molecular frameworks. vulcanchem.com These can then be further elaborated into more complex structures. For instance, the aldehyde can be converted into other functional groups, or the heterocyclic products can be further functionalized. This versatility makes it a valuable tool for generating libraries of fluorinated compounds for drug discovery and materials science applications. sigmaaldrich.com

Synthesis of Complex Fluorinated Molecules Bearing Multiple Functional Groups

The incorporation of fluorine into molecules with multiple functional groups is a significant challenge in organic synthesis. This compound serves as an excellent starting material for this purpose, as it already contains three distinct functional groups. mdpi.com The aldehyde can undergo a wide range of transformations, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations, to introduce further complexity. The enamine moiety can be hydrolyzed to a ketone or used in cycloaddition reactions. The fluorine atom, being relatively stable, is carried through these transformations, allowing for the synthesis of complex molecules with a strategically placed fluorine atom.

Utilization in Total Synthesis Strategies of Natural Products or their Analogues

While direct application of this compound in the total synthesis of natural products is not widely reported, its potential as a building block for fluorinated analogues of natural products is significant. nih.govnih.gov Many natural products contain heterocyclic or polyfunctional acyclic cores that could be accessed in a fluorinated form using this synthon. The introduction of fluorine can lead to analogues with improved biological activity, metabolic stability, or pharmacokinetic properties. olemiss.edu The principles of total synthesis, which involve the strategic assembly of complex molecules from simpler precursors, are well-suited to the use of versatile building blocks like this compound. nih.govrsc.org

Design and Synthesis of Advanced Intermediates Using this compound

The reactivity of this compound makes it an ideal starting point for the design and synthesis of advanced intermediates for the pharmaceutical and agrochemical industries. nih.govsigmaaldrich.com For example, the fluorinated heterocyclic compounds synthesized from this aldehyde can serve as core structures for the development of new drugs. The aldehyde functionality allows for the straightforward introduction of side chains and other pharmacophoric groups. The ability to generate diverse libraries of fluorinated compounds from a single, readily accessible starting material is a significant advantage in modern drug discovery. olemiss.eduossila.com

Stereoselective Synthesis of Chiral Fluorinated Compounds via this compound

The synthesis of chiral fluorinated compounds is a significant area of research in organic chemistry due to the unique properties that fluorine atoms impart to molecules, particularly in pharmaceuticals and agrochemicals. These properties can enhance metabolic stability, binding affinity, and lipophilicity. The development of stereoselective methods to introduce fluorine into a molecule is crucial for controlling its three-dimensional structure, which is essential for its biological activity.

While a variety of fluorinated synthons are utilized in stereoselective reactions, including asymmetric fluorinations and aldol reactions, specific methodologies employing this compound for the synthesis of chiral fluorinated compounds are not documented in the reviewed literature. The general strategies for creating chiral fluorinated molecules often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the fluorination step or subsequent reactions of a fluorinated building block. However, the role of this compound as such a building block in stereoselective synthesis remains unexplored in the available scientific reports.

Table 1: Data on Stereoselective Synthesis

Catalyst/ReagentSubstrateProduct TypeStereoselectivity (e.g., ee% or dr)
Data not availableData not availableData not availableData not available

There is no available data in the scientific literature regarding the use of this compound for stereoselective synthesis.

Emerging Applications in Material Science Precursors

Fluorinated polymers and materials often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. These characteristics make them valuable for a wide range of applications, including advanced coatings, membranes, and electronic materials. The incorporation of fluorine can be achieved by polymerizing fluorinated monomers.

Despite the potential for fluorinated molecules to serve as precursors for materials with unique properties, there is no information in the reviewed literature on the use of this compound as a precursor in material science. Research in this field is ongoing, with a focus on designing and synthesizing novel fluorinated monomers to create materials with tailored functionalities. However, the application of this compound for this purpose has not been reported.

Table 2: Research Findings on Material Science Applications

Precursor CompoundMaterial TypeKey Properties
Data not availableData not availableData not available

No research findings were identified for the application of this compound in material science.

Computational and Theoretical Investigations of Z 3 Diethylamino 2 Fluoroacrylaldehyde

Electronic Structure Calculations and Molecular Orbital Analysis

Detailed electronic structure calculations for (Z)-3-(diethylamino)-2-fluoroacrylaldehyde have not been reported in peer-reviewed literature. Such an investigation would typically involve quantum mechanical methods like Density Functional Theory (DFT) or ab initio calculations to determine the molecule's ground-state electronic energy, electron density distribution, and molecular geometry.

The analysis of molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. For this compound, one would expect the HOMO to be localized on the electron-rich diethylamino and enamine double bond, indicating its nucleophilic character. Conversely, the LUMO would likely be centered on the electron-deficient acrylaldehyde moiety, particularly the carbonyl carbon, highlighting its electrophilic nature. The energy gap between the HOMO and LUMO would provide insights into the molecule's kinetic stability and electronic excitation properties. However, specific energy values and orbital visualizations for this compound are not currently published.

Quantum Chemical Characterization of Reactivity Descriptors

The reactivity of this compound can be predicted using quantum chemical descriptors derived from electronic structure calculations. These descriptors, rooted in conceptual DFT, help in understanding and predicting the chemical behavior of the molecule.

Key reactivity descriptors include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Global Hardness (η) and Softness (S): Describe the resistance to change in electron distribution and are related to the HOMO-LUMO gap.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

Fukui Functions (f(r)): Identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

For this compound, it is anticipated that the Fukui functions would confirm the nucleophilic character of the enamine carbon and the electrophilic nature of the aldehyde carbon. However, without specific computational studies, the quantitative values for these descriptors remain undetermined.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an invaluable tool for elucidating reaction mechanisms, allowing for the exploration of potential energy surfaces and the identification of transition states and intermediates. For this compound, this could involve modeling its participation in various organic reactions, such as nucleophilic additions to the aldehyde, cycloadditions, or reactions involving the enamine functionality.

The reactivity of this compound is influenced by the interplay of the electron-donating diethylamino group and the electron-withdrawing fluorine atom and aldehyde group. This substitution pattern suggests a rich and complex reactivity profile. For instance, in Michael additions, the α,β-unsaturated aldehyde system acts as a Michael acceptor. Computational modeling could predict the activation energies for these pathways, providing insights into reaction kinetics and selectivity. To date, no such specific computational studies on the reaction pathways of this compound have been published.

Conformational Analysis and Stereochemical Preferences of this compound

The (Z)-configuration of the double bond is a critical stereochemical feature of this molecule. A thorough conformational analysis would involve mapping the potential energy surface by systematically rotating the single bonds, such as the C-N bond of the diethylamino group and the C-C bond adjacent to the aldehyde. This analysis, typically performed using molecular mechanics or quantum chemical methods, would identify the most stable conformers and the energy barriers between them.

Prediction of Spectroscopic Properties to Aid Research Interpretation

Computational methods are frequently used to predict spectroscopic data, which can aid in the identification and characterization of new compounds. Theoretical predictions of infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra for this compound would be highly valuable.

IR Spectroscopy: Calculations would predict the vibrational frequencies corresponding to key functional groups, such as the C=O stretch of the aldehyde, the C=C stretch of the enamine, and the C-F stretch.

NMR Spectroscopy: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts, which are sensitive to the electronic environment of each nucleus.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the maximum absorption wavelength (λmax), providing insights into the molecule's color and electronic properties.

While experimental data may exist in proprietary databases, published computational predictions for the spectra of this compound are not available.

Exploration of Non-Covalent Interactions within the this compound System

Non-covalent interactions (NCIs) play a crucial role in determining the structure, stability, and reactivity of molecules. For this compound, both intramolecular and intermolecular NCIs are of interest. Intramolecularly, there could be hydrogen bonding or steric repulsion involving the diethylamino group, the fluorine atom, and the aldehyde.

Intermolecularly, NCIs govern how the molecules pack in the solid state and interact in solution. These interactions can be studied using methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, which visualize and characterize weak interactions. Such analyses would provide a deeper understanding of the molecule's physical properties, but specific studies on the NCI landscape of this compound have not been reported.

Future Directions and Challenges in the Research of Z 3 Diethylamino 2 Fluoroacrylaldehyde

Development of More Sustainable and Environmentally Benign Synthetic Methods

The future synthesis of (Z)-3-(Diethylamino)-2-fluoroacrylaldehyde and related 2-fluoroenals will increasingly focus on green chemistry principles to minimize environmental impact. Current synthetic routes for fluorinated compounds often rely on harsh reagents and conditions. Future research is expected to prioritize the following:

Catalytic and Metal-Free Approaches: Moving away from stoichiometric reagents towards catalytic systems is crucial. The development of metal-free aminophosphonation procedures in green solvents, for instance, represents a significant step forward for related organophosphorus compounds and could inspire similar methodologies for fluoroacrylaldehydes. chemrxiv.org Similarly, base-catalyzed cycloadditions under metal-free conditions are being developed for other classes of compounds, which could be adapted for reactions involving this compound. enamine.net

Solvent-Free and Electrochemical Methods: The use of solvent-free reaction conditions, where reactants are combined directly, can drastically reduce waste. beilstein-journals.org Additionally, electrochemical synthesis offers a sustainable alternative by using electricity to drive reactions, often under mild conditions. researchgate.netrsc.org The application of such methods to the synthesis of fluorinated aldehydes could significantly improve the environmental footprint of their production.

Atom Economy: Synthetic strategies that maximize the incorporation of starting material atoms into the final product are highly desirable. Designing synthetic pathways with high atom economy will be a key challenge and a measure of success for future synthetic efforts in this area.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic nature of this compound, with its polarized double bond, suggests a wide range of potential reactions that are yet to be fully explored. Future research will likely focus on:

Cycloaddition Reactions: The electron-deficient nature of the double bond makes it an excellent candidate for various cycloaddition reactions. researchgate.net Research into [3+2] cycloadditions with a variety of dipoles could lead to the synthesis of novel five-membered heterocyclic rings. eurekaselect.comresearchgate.net The stereospecificity of such reactions with fluorinated alkenes is an area of active investigation. researchgate.net The development of organophotocatalytic [2+2] cycloadditions for electron-deficient styrenes suggests that similar light-mediated transformations could be possible for this compound, opening up new avenues for cyclobutane (B1203170) synthesis. researchgate.netnih.gov

Domino and Cascade Reactions: The multiple functional groups in the molecule make it an ideal substrate for domino or cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds. Such reactions can rapidly build molecular complexity from a simple starting material. researchgate.net

Reactions with Novel Reagents: Investigating the reactivity of this compound with newly developed reagents will be a key area of research. For example, its reaction with novel phosphorus reagents could lead to the synthesis of unique organophosphorus compounds with potential biological activity. durham.ac.uk

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of reactions involving this compound, the integration of modern chemical technologies is essential.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the ability to scale up reactions more easily. tib.eu The synthesis of fluorinated heterocyles, such as 4-fluoropyrazoles, has been successfully demonstrated in flow systems. sigmaaldrich.com This approach could be particularly beneficial for handling potentially reactive intermediates derived from this compound.

Automated Synthesis: Automated platforms can rapidly screen a wide range of reaction conditions and starting materials, significantly accelerating the pace of research. beilstein-journals.orgsynplechem.combeilstein-journals.org These systems can perform parallel synthesis, purification, and analysis, allowing for high-throughput experimentation. tib.eu The development of automated protocols for the synthesis of libraries based on this compound could rapidly expand its known chemical space and applications. chemrxiv.org

PlatformKey FeaturesPotential Application for this compound
FLEX ISYNTH Parallel synthesis (24 x 20 mL), temperature control (-20 to 150 °C), solid and liquid handling. tib.euHigh-throughput screening of reaction conditions for novel transformations.
AutoMATE Linear parallel synthesis, reactor volumes up to 500 mL, modules for liquid/gas handling, pH monitoring. nih.govProcess development and optimization of synthetic routes.
Synple Chem Platform Cartridge-based reagent system, automated synthesis, purification, and cleaning. synplechem.comRapid library synthesis for medicinal chemistry applications.

Expansion of Synthetic Utility towards Underexplored Molecular Architectures

A primary goal for future research will be to demonstrate the utility of this compound as a building block for the synthesis of complex and medicinally relevant molecules.

Heterocyclic Synthesis: The compound is a promising precursor for a wide variety of heterocyclic compounds, which are prevalent in many pharmaceuticals. researchgate.netmiamioh.edumdpi.com Its reaction with different nucleophiles and in cycloaddition reactions could provide access to novel fluorinated pyrroles, pyrimidines, triazoles, and other heterocyclic systems. miamioh.edumdpi.com

Synthesis of Fluorinated Amino Acids: Fluorinated amino acids are of great interest in medicinal chemistry due to their unique properties. researchgate.netrsc.orgnih.gov Developing synthetic routes that utilize this compound to produce novel α- or β-fluoroalkyl-α-amino acids would be a significant advancement. eurekaselect.comresearchgate.net

Late-Stage Functionalization: The ability to introduce the fluoroacrylaldehyde moiety into more complex molecules in the later stages of a synthetic sequence is highly valuable. Research into late-stage functionalization reactions will be crucial for the broader application of this building block. nih.gov

Bridging Experimental and Computational Studies for Predictive Research

The synergy between experimental and computational chemistry will be vital for unlocking the full potential of this compound.

DFT for Reactivity Prediction: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and reactivity of the molecule. pharmtech.com Such studies can help predict the regioselectivity and stereoselectivity of reactions, guiding experimental design and saving significant time and resources.

Machine Learning and AI: The use of machine learning and deep learning models to predict chemical reactivity is a rapidly growing field. By training models on datasets of related reactions, it may become possible to predict the outcomes of reactions involving this compound with a high degree of accuracy.

Mechanism Elucidation: Computational studies are invaluable for elucidating reaction mechanisms. For example, understanding the transition states and intermediates in cycloaddition reactions can help explain observed product distributions and optimize reaction conditions for desired outcomes.

Addressing Limitations and Optimizing Research Methodologies

As with any novel compound, there are inherent challenges and limitations that must be addressed to facilitate its widespread use.

Scalability of Synthesis: Developing a synthetic route that is not only sustainable but also scalable is a major challenge. Many novel fluorination methods are difficult to implement on a large scale. Overcoming this hurdle will be critical for the commercial availability and industrial application of this compound.

Purification and Stability: The purification of fluorinated compounds can be challenging, and their stability can be an issue under certain conditions. Developing robust purification protocols and understanding the stability profile of the compound and its derivatives will be important practical considerations.

Toxicity and Safety: A thorough evaluation of the toxicological profile of this compound and its derivatives is essential, particularly for any potential applications in medicinal chemistry. researchgate.net While fluorine can impart desirable properties to drugs, some simple fluoro-organic compounds are known to be toxic. researchgate.netresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.